5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Overview
Description
5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a dichloroaniline moiety, which contributes to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of a suitable diol with a carbonyl compound under acidic or basic conditions.
Introduction of the Dichloroaniline Group: The dichloroaniline group is introduced via a nucleophilic substitution reaction, where 3,4-dichloroaniline reacts with an appropriate electrophile.
Hydroxymethylene Addition: The final step involves the addition of a hydroxymethylene group to the dioxane ring, which can be achieved through a condensation reaction with formaldehyde or a similar reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions and to ensure high purity of the final product.
Continuous Flow Reactors: To enhance efficiency and scalability, especially for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethylene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The dichloroaniline moiety can be reduced to form aniline derivatives.
Substitution: The chlorine atoms in the dichloroaniline group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Including amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation Products: Carbonyl derivatives of the original compound.
Reduction Products: Aniline derivatives with reduced chlorine content.
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is studied for its potential as a bioactive molecule. Its dichloroaniline moiety suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its dichloroaniline and hydroxymethylene groups. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3,4-Dichloroanilino)(methyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[(3,4-Dichloroanilino)(ethoxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[(3,4-Dichloroanilino)(propoxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-[(3,4-Dichloroanilino)(hydroxy)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dichloroaniline and hydroxymethylene groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-hydroxy-2,2-dimethyl-6-oxo-1,3-dioxine-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO5/c1-13(2)20-11(18)9(12(19)21-13)10(17)16-6-3-4-7(14)8(15)5-6/h3-5,18H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCIFELPNIATJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=C(C(=O)O1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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